molecular formula C11H10ClN3O2 B11384380 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11384380
M. Wt: 251.67 g/mol
InChI Key: IUMVBUYSGVKBTA-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide is an organic compound with the molecular formula C11H10ClN3O2 It is characterized by the presence of a chlorophenyl group and an oxadiazole ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves the reaction of 4-chlorobenzohydrazide with ethyl chloroacetate to form an intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with propionyl chloride to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)propanamide: Lacks the oxadiazole ring, resulting in different chemical and biological properties.

    N-(4-chlorophenyl)-3-(5-(4-chlorophenyl)-2-furyl)propanamide: Contains a furan ring instead of an oxadiazole ring, leading to variations in reactivity and applications.

    Fentanyl analogs: Share structural similarities but differ significantly in their pharmacological effects and uses.

The uniqueness of this compound lies in its combination of the chlorophenyl group and the oxadiazole ring, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C11H10ClN3O2/c1-2-9(16)13-11-10(14-17-15-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16)

InChI Key

IUMVBUYSGVKBTA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1C2=CC=C(C=C2)Cl

Origin of Product

United States

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